1,3-Benzodioxole, 5-(2-propenyloxy)-

Description

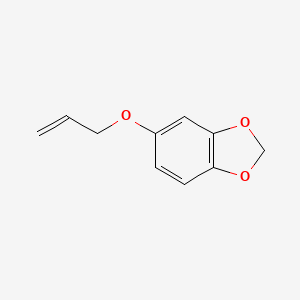

The compound "1,3-Benzodioxole, 5-(2-propenyloxy)-" (CAS 120-58-1) is a benzodioxole derivative featuring a 2-propenyloxy substituent at the 5-position of the benzene ring. Benzodioxoles are bicyclic aromatic compounds characterized by a fused 1,3-dioxole ring, which imparts unique electronic and steric properties. These analogs share the benzodioxole core but differ in substituent groups, leading to variations in physical, chemical, and biological properties .

Properties

CAS No. |

19202-22-3 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

5-prop-2-enoxy-1,3-benzodioxole |

InChI |

InChI=1S/C10H10O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h2-4,6H,1,5,7H2 |

InChI Key |

LALKONKNNIUATM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key benzodioxole derivatives and their distinguishing features:

Key Differences and Trends

Substituent Effects on Reactivity: The allyl group in safrole (C10H10O2) enhances lipophilicity, making it a precursor for MDMA synthesis. In contrast, the propenyloxy group in "1,3-Benzodioxole, 5-(2-propenyloxy)-" introduces an ether linkage, likely increasing polarity and altering metabolic pathways . Isosafrole (1-propenyl substituent) exhibits geometric isomerism (cis/trans), affecting its interaction with biological targets. Its carcinogenicity is linked to metabolic epoxidation .

Physicochemical Properties: Myristicin (C11H12O3) has a methoxy group that increases molecular weight and boiling point compared to safrole. This substituent also enhances solubility in polar solvents .

Toxicity and Regulatory Status: Safrole and isosafrole are regulated under the 1988 UN Convention due to their role in drug manufacturing and carcinogenic risks . Myristicin, while naturally occurring, is classified as a psychoactive compound at high doses .

Applications in Industry: Benzodioxoles with epoxide substituents (e.g., 7470-44-2) are used in polymer cross-linking due to their reactivity in ring-opening reactions . 1,3-Benzodioxole itself has been studied as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries, though its performance varies with salt and anode materials .

Q & A

Basic Research: What are the optimal synthetic conditions for 1,3-Benzodioxole, 5-(2-propenyloxy)- to maximize yield and purity?

Answer:

Synthesis typically involves alkylation or etherification of the benzodioxole core. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions, while non-polar solvents (e.g., toluene) favor thermal stability .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency in biphasic systems .

- Temperature : Reactions often proceed at 60–80°C to balance kinetic control and thermal decomposition risks .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization in ethanol achieves >95% purity .

Basic Research: Which analytical methods are most reliable for characterizing 1,3-Benzodioxole, 5-(2-propenyloxy)-?

Answer:

A multi-technique approach is recommended:

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at 1,250–1,050 cm⁻¹ and allyl ether vibrations at 1,640–1,610 cm⁻¹) .

- GC-MS : Confirms molecular weight (MW 192.21) and fragmentation patterns (e.g., loss of propenyloxy group at m/z 147) .

- NMR : ¹H NMR shows characteristic benzodioxole protons at δ 6.7–6.9 ppm and allyl protons at δ 5.8–5.2 ppm. ¹³C NMR resolves quaternary carbons at δ 145–150 ppm .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research: How can contradictions in thermodynamic data (e.g., vaporization enthalpy) be resolved?

Answer:

Discrepancies in reported ΔvapH values (e.g., 59.4 kJ/mol at 408 K vs. extrapolated data at 393–531 K ) arise from methodological differences:

- Experimental Calibration : Use differential scanning calorimetry (DSC) with high-purity standards to minimize instrument bias.

- Pressure Control : Reduced-pressure boiling point measurements (e.g., 354.7 K at 0.005 bar) require correction for non-ideal gas behavior .

- Computational Validation : Compare experimental data with Gaussian-optimized molecular dynamics simulations to assess intermolecular forces .

Advanced Research: What mechanistic insights explain the reactivity of 1,3-Benzodioxole, 5-(2-propenyloxy)- in electrophilic substitution reactions?

Answer:

The electron-rich benzodioxole ring directs electrophiles to the para position relative to the propenyloxy group. Key factors:

- Resonance Effects : The propenyloxy group donates electrons via conjugation, activating the ring.

- Steric Hindrance : Substituents at C-5 influence regioselectivity; bulky groups favor meta substitution .

- Catalytic Pathways : DFT studies reveal transition states stabilized by π-π interactions in Pd-catalyzed cross-couplings .

Basic Research: What safety protocols are essential for handling 1,3-Benzodioxole, 5-(2-propenyloxy)- in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for vapor control .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA U141 ).

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced Research: How can computational modeling predict the biological activity of 1,3-Benzodioxole derivatives?

Answer:

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC₅₀ values .

- Docking Simulations : AutoDock Vina predicts binding affinities to cytochrome P450 enzymes, explaining metabolic stability .

- ADMET Prediction : SwissADME estimates logP (2.24) and bioavailability, guiding lead optimization .

Basic Research: What chromatographic techniques are optimal for separating 1,3-Benzodioxole, 5-(2-propenyloxy)- from byproducts?

Answer:

- HPLC : Use a C18 column with isocratic elution (70:30 methanol:water) and UV detection at 254 nm .

- TLC : Silica gel GF₂₅₄ plates with hexane:ethyl acetate (4:1) resolve spots at Rf ≈ 0.5 .

- GC : Capillary columns (DB-5MS) with temperature programming (80°C to 250°C at 10°C/min) achieve baseline separation .

Advanced Research: Why do spectroscopic data for 1,3-Benzodioxole derivatives vary across solvents?

Answer:

Solvent polarity and hydrogen bonding alter spectral features:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.